4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid
Description
4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group and a methyl group on the phenyl ring, as well as a nitro group on the benzoic acid moiety
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-6-9(3-5-12(8)15)10-2-4-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEDPAYTXFZMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689322 | |
| Record name | 4'-Fluoro-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-56-2 | |
| Record name | 4'-Fluoro-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-(4-Fluoro-3-methylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the benzoic acid ring.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-(4-Fluoro-3-methylphenyl)-2-aminobenzoic acid.
Substitution: 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid.
Esterification: Methyl 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoate.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features. It may serve as a ligand in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing. It may be investigated for its anti-inflammatory or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid can be compared with other similar compounds, such as:
4-(4-Fluoro-3-methylphenyl)benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(4-Fluoro-3-methylphenyl)-2-aminobenzoic acid: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid: The methoxy group may alter the compound’s electronic properties and reactivity compared to the fluoro group.
The uniqueness of 4-(4-Fluoro-3-methylphenyl)-2-nitrobenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
